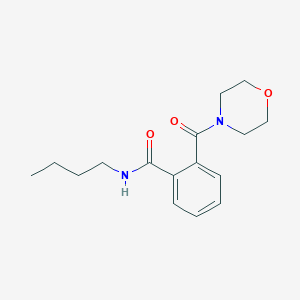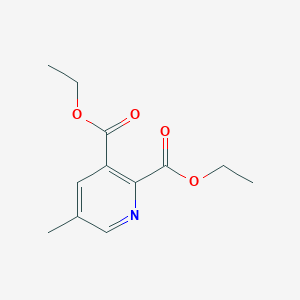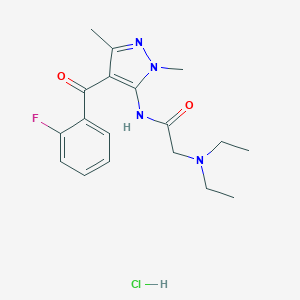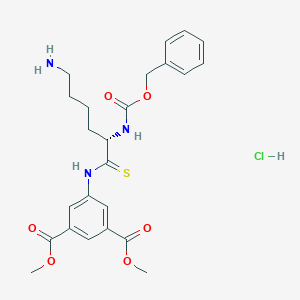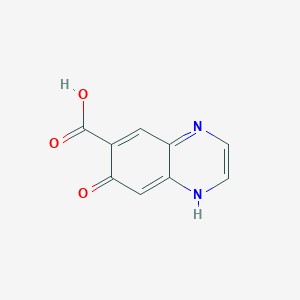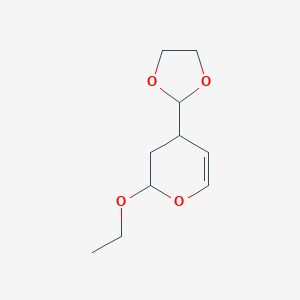![molecular formula C9H13NO B024965 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol CAS No. 19817-07-3](/img/structure/B24965.png)
3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol
Übersicht
Beschreibung
3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol, also known as 3-ethynylquinuclidin-3-ol , is a bicyclic compound with a unique structure. It belongs to the tropane alkaloid family and exhibits intriguing biological activities . The compound’s molecular formula is C9H13NO , and its molecular weight is 151.21 g/mol .
Synthesis Analysis
The synthetic route to 3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol involves intricate steps, including cyclization reactions and functional group manipulations. Researchers have explored various strategies to access this scaffold, aiming for enantioselective construction .Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol: is a valuable compound in organic synthesis, particularly in the construction of the 8-azabicyclo[3.2.1]octane scaffold , which is central to the family of tropane alkaloids . These alkaloids have a wide array of biological activities, making the stereoselective synthesis of this scaffold a significant area of research. The compound’s structure allows for enantioselective construction, which is crucial for creating specific stereoisomers of pharmaceuticals.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a chiral building block for synthesizing antimuscarinic agents . Its unique structure enables chemoselective α-iodination of various simple and multi-functionalized acrylic esters, which is a critical step in the Morita-Baylis-Hillman protocol. This protocol is instrumental in creating compounds with potential therapeutic effects.
Analytical Chemistry
In analytical chemistry, 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol could be used as a standard or reagent in various analytical methods. Its well-defined structure and properties, such as melting point and purity, make it suitable for use in calibrating instruments or as a reference compound in chromatography .
Pharmacology
Pharmacologically, the compound’s ability to serve as a precursor in the synthesis of tropane alkaloids suggests its indirect role in the development of drugs that target the central nervous system, pain relief, and other conditions where tropane alkaloids are applicable .
Biochemistry
In biochemistry, the compound could be utilized in the study of enzyme-substrate interactions, especially those involving chiral molecules. Its structure could help in understanding the binding and activity of enzymes that interact with bicyclic structures .
Enantioselective Synthesis
The compound is also significant in enantioselective synthesis, where it can be used to produce optically active compounds with high diastereo- and enantioselectivities, which are essential for creating pharmaceuticals with the desired chirality .
Tropane Alkaloid Synthesis
Lastly, the synthesis of tropane alkaloids, which are a class of bicyclic [3.2.1] octane derivatives with potent biological activities, relies on precursors like 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol . These alkaloids are used in a variety of therapeutic areas, including ophthalmology, gastroenterology, and anesthesiology .
Eigenschaften
IUPAC Name |
3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-9(11)7-10-5-3-8(9)4-6-10/h1,8,11H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTHQTAVIFQEEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CN2CCC1CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394209 | |
| Record name | 3-ethynyl-3-quinuclidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol | |
CAS RN |
19817-07-3 | |
| Record name | 3-ethynyl-3-quinuclidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene](/img/structure/B24884.png)

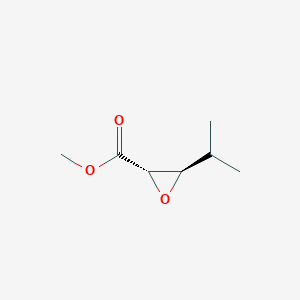
![Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl-](/img/structure/B24892.png)
